2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Molecular Structure and Crystallographic Analysis
The molecular structure of 2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one exhibits a complex fused heterocyclic architecture that combines thiophene and pyrimidine ring systems. The compound possesses the molecular formula C₈H₇ClN₂OS with a molecular weight of 214.67 grams per mole. The structural framework consists of a thieno[2,3-d]pyrimidine core, where the thiophene ring is fused to the pyrimidine moiety at the 2,3-positions, creating a bicyclic system that demonstrates significant planarity.
Crystallographic studies of related thieno[2,3-d]pyrimidine derivatives provide insights into the structural characteristics of this compound class. Analysis of similar structures reveals that the dihydropyrimidine portion typically exhibits near-planarity with minimal deviation from the least-squares plane. The planar nature of these fused ring systems contributes to their stability through π-π stacking interactions, which are commonly observed in crystalline forms of thieno[2,3-d]pyrimidine compounds.
The chloromethyl substituent at the 2-position introduces a reactive functional group that significantly influences the compound's chemical behavior and potential for further derivatization. This substituent extends from the pyrimidine ring, creating opportunities for nucleophilic substitution reactions that are valuable in synthetic applications. The methyl group at the 6-position of the thiophene ring provides steric and electronic effects that modulate the compound's overall reactivity profile.
Structural analysis indicates that the nitrogen atom adjacent to the carbonyl group in the pyrimidine ring exhibits sp² hybridization, as confirmed by the sum of bond angles approaching 360 degrees. This hybridization pattern facilitates the participation of the nitrogen lone pair in conjugation with the π-electron system of the carbonyl group, contributing to the overall stability and electronic distribution within the molecule.
Properties
IUPAC Name |
2-(chloromethyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c1-4-2-5-7(12)10-6(3-9)11-8(5)13-4/h2H,3H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAYFCHUXRRPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(NC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424618 | |
| Record name | 2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878699-59-3 | |
| Record name | 2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Aminothiophene Precursors
A common method to prepare the thieno[2,3-d]pyrimidin-4(3H)-one core involves the condensation and cyclization of 2-aminothiophene derivatives with formamide or other carbonyl-containing reagents under heating conditions.
Procedure : Aminothiophene substrates are treated with an excess of formamide at elevated temperatures (typically above 150°C), leading to ring closure and formation of the thienopyrimidinone scaffold with good to excellent yields (76–97%).
Example : The cyclization of 3-cyanothiophene acetamide with hydrogen peroxide in alkaline medium yields 2-methyl-thieno[2,3-d]pyrimidin-4(3H)-one with a 72% yield.
Chloromethylation to Obtain 2-(Chloromethyl) Derivative
The key step to obtain 2-(chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one involves the introduction of the chloromethyl group at the 2-position of the thienopyrimidinone ring.
Method : The chloromethylation is typically conducted by reacting the thienopyrimidinone intermediate with chloromethylating agents such as chloromethyl chloride or by substitution reactions involving chloromethyl precursors.
Reported Procedure : In one study, 2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one was synthesized and used as a key intermediate for further derivatization. The compound was obtained in 0.2 g scale (1 mmol) and dissolved in dioxane for subsequent reactions.
Base-Mediated Substitution and Reflux Conditions
The chloromethyl derivative is often prepared or further functionalized under basic conditions using potassium carbonate or triethylamine as bases in solvents such as dioxane or tetrahydrofuran (THF).
Example : Potassium carbonate (0.55 g, 4 mmol) was added to a solution of 2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one (0.2 g, 1 mmol) in THF under nitrogen atmosphere, stirred for 30 minutes, followed by reflux for 6–8 hours to ensure complete reaction.
Reflux Time : Typically ranges from 6 to 18 hours depending on the nucleophile and reaction conditions.
Extraction and Purification
After completion of the reaction, the mixture is cooled, poured into ice-cold water, and the precipitated solid is filtered, washed, and recrystallized using solvents such as dimethylformamide (DMF), DMF-water mixtures, or ethanol to obtain pure this compound.
Data Table Summarizing Key Preparation Parameters
Research Findings and Observations
The use of potassium carbonate as a base in THF or dioxane under reflux conditions is effective in promoting substitution reactions on the chloromethyl intermediate.
Reflux times vary depending on the nucleophile and desired substitution, with aromatic amines requiring approximately 8 hours, while morpholine and piperidine derivatives may require up to 18 hours.
The chloromethyl intermediate is a versatile synthon for further derivatization, enabling the synthesis of various substituted thienopyrimidinones with potential biological activity.
High temperatures and prolonged heating are often necessary for efficient cyclization and chloromethylation steps, consistent with the thermal stability of the thienopyrimidine core.
Purification by recrystallization from DMF or DMF-water mixtures yields high-purity compounds suitable for further biological testing.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group at the 2-position is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines, thiols, and alcohols can replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring, leading to the formation of sulfoxides and sulfones.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted thienopyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the thienopyrimidine core.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is in the development of anticancer agents. Research indicates that this compound has shown cytotoxic activity against various cancer cell lines, including:
- A549 (Lung Cancer)
- HCT-116 (Colorectal Cancer)
A study published in Bioorganic Chemistry demonstrated that derivatives of this compound exhibited potent cytotoxic effects, suggesting its potential as a lead compound for developing new anticancer therapies .
Synthesis of Chalcone Analogs
The compound serves as a precursor in synthesizing chalcone analogs that incorporate thieno[2,3-d]pyrimidin-2-yl groups. These analogs have been evaluated for their biological activities, particularly their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Case Study 1: Cytotoxicity Evaluation
In a study conducted by Wang et al. (2020), researchers synthesized several analogs based on this compound. The evaluation involved assessing the cytotoxic effects on A549 and HCT-116 cell lines. The results indicated that specific modifications to the thieno[2,3-d]pyrimidine structure significantly enhanced cytotoxicity compared to the parent compound.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Parent Compound | A549 | 15.6 |
| Modified Analog 1 | A549 | 5.8 |
| Modified Analog 2 | HCT-116 | 7.4 |
This study underscores the importance of structural modifications in enhancing the therapeutic efficacy of thieno[2,3-d]pyrimidine derivatives .
Case Study 2: Mechanistic Studies
Another investigation focused on the mechanism of action of these compounds. It was found that they induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. This mechanism provides insights into how these compounds can be further optimized for therapeutic use against resistant cancer types.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. The chloromethyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to their inactivation. Additionally, the compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Key Characteristics :
- Structural Features: The thieno[2,3-d]pyrimidin-4(3H)-one scaffold provides a planar, aromatic system conducive to π-stacking interactions, while the chloromethyl group enhances electrophilicity, enabling further derivatization.
- Synthetic Utility : The chloromethyl group at position 2 serves as a reactive site for nucleophilic substitution, facilitating the introduction of amines, thiols, or other functional groups .
- Physicochemical Properties : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) and stability under ambient conditions .
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are structurally diverse, with variations primarily at positions 2, 5, 6, and 6. Below is a comparative analysis of 2-(chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one and its analogs based on substituents, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
Key Comparisons:
Substituent Effects on Reactivity and Solubility: The chloromethyl group at position 2 in the target compound enhances reactivity compared to analogs with amino or triazolyl groups. For example, 2-amino derivatives (e.g., Compound 13 in ) exhibit higher polarity due to the NH₂ group, improving aqueous solubility . Phenyl vs. Methyl at Position 6: The phenyl-substituted analog (CAS 852218-16-7) has a higher molecular weight (276.74 vs. 214.67) and likely reduced solubility due to increased hydrophobicity .
Biological Activity: Antifungal Activity: Triazole-containing derivatives (e.g., 6h in ) show up to 92% inhibition against Colletotrichum gossypii at 50 mg/L, attributed to the triazole moiety’s ability to disrupt fungal membranes . Anticancer Activity: The benzylamino derivative () demonstrated broad-spectrum cytotoxicity (mean growth inhibition: 51.01%) in NCI 60 cell lines, suggesting that bulky substituents at position 2 enhance target binding . Enzyme Inhibition: Sulfanyl-substituted analogs (e.g., Compound 13 in ) inhibit dihydrofolate reductase (DHFR), critical in nucleotide synthesis, with IC₅₀ values in the nanomolar range .
Spectroscopic Data :
- ¹H NMR : The target compound’s chloromethyl group resonates at δ ~4.5–5.0 ppm (CH₂Cl), distinct from the δ ~6.5–7.5 ppm aromatic protons in phenyl-substituted analogs .
- IR Spectroscopy : The carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ is consistent across all derivatives, while NH stretches (e.g., 3470 cm⁻¹ in ) are absent in the chloromethyl compound .
Biological Activity
2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H7ClN2OS
- Molecular Weight : 214.67 g/mol
- CAS Number : 878699-59-3
This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Properties
Research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, studies show that it has a pronounced effect on:
- Human Lung Cancer Cells (A549)
- Colorectal Cancer Cells (HCT-116)
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in these cancer cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Induction of apoptosis |
| HCT-116 | 15.0 | Cell cycle arrest and apoptosis |
The precise mechanism through which this compound exerts its anticancer effects involves multiple pathways:
- Inhibition of DNA Synthesis : The compound interferes with DNA replication processes.
- Activation of Apoptotic Pathways : It activates caspases, leading to programmed cell death.
- Cell Cycle Regulation : It causes G1 phase arrest, preventing cancer cells from proliferating.
Case Studies
A notable study by Wang et al. (2020) explored the effects of this compound on A549 and HCT-116 cells, revealing that treatment with varying concentrations resulted in a dose-dependent inhibition of cell growth. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates, confirming the compound's efficacy in inducing cancer cell death.
Summary of Findings from Wang et al. (2020)
- Study Design : In vitro analysis using A549 and HCT-116 cell lines.
- Results :
- Significant reduction in cell viability at concentrations above 10 µM.
- Increased apoptotic cells observed via Annexin V staining.
Additional Biological Activities
Beyond its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. Further research is required to explore these aspects fully.
Q & A
Q. Table 1. Representative Synthetic Conditions for Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
| Compound (Reference) | Key Reagents/Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|
| 4a () | 4-Methoxyaniline, reflux, 12h | 87 | ¹H NMR (δ 6.55–6.86 ppm), IR (1650 cm⁻¹) |
| Compound 13 () | 4-Fluorobenzenethiol, DMSO, 60°C | 59 | ¹H NMR (δ 7.07–7.09 ppm), Elemental Analysis |
| LM-1554 () | Chloromethylation under N₂ | N/A | HRMS (m/z calc. 276.75), X-ray diffraction |
Note: Data adapted from studies on structurally related compounds .
Basic: How are spectroscopic techniques applied to confirm the structure and purity of this compound?
Answer:
- ¹H NMR : Confirms the chloromethyl group (δ ~4.5–5.0 ppm, CH₂Cl) and methyl group at position 6 (δ ~2.3–2.5 ppm). Aromatic protons in the thieno-pyrimidine ring appear between δ 6.5–7.5 ppm .
- IR Spectroscopy : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., m/z 276.75 for C₁₃H₉ClN₂OS) .
- HPLC : Assesses purity (>95%) using C18 columns with UV detection at λmax ~250–300 nm .
Advanced: How does the chloromethyl group at position 2 influence reactivity and biological activity?
Answer:
The chloromethyl group:
- Enhances electrophilicity : Facilitates nucleophilic substitution reactions (e.g., with amines or thiols) to generate prodrugs or targeted conjugates .
- Modulates enzyme binding : In dihydrofolate reductase (DHFR) inhibitors, the chloro group stabilizes hydrophobic interactions with residues like Phe31, improving IC₅₀ values (e.g., nanomolar range in related compounds) .
- Impacts metabolic stability : Chlorine’s electron-withdrawing effect reduces oxidative metabolism in liver microsomes, extending half-life in preclinical models .
Advanced: What in vitro assays are suitable for evaluating DHFR inhibitory activity?
Answer:
- Enzyme inhibition assays : Purified DHFR is incubated with the compound and NADPH. Activity is measured via UV absorbance (λ = 340 nm) as NADPH oxidizes to NADP⁺. IC₅₀ values are calculated using nonlinear regression .
- Cell-based assays : DHFR-deficient E. coli strains (e.g., ATCC 35676) are cultured with the compound. Growth inhibition (MIC) correlates with target engagement .
- Kinetic studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition. For example, Compound 13 () shows competitive inhibition with Kᵢ = 8.2 nM .
Basic: What biological activities are reported for thieno[2,3-d]pyrimidin-4(3H)-one derivatives?
Answer:
- Antifungal : Derivatives like 6h () inhibit Candida albicans (MIC = 8 µg/mL) by disrupting ergosterol biosynthesis .
- Enzyme inhibition : DHFR inhibitors (e.g., Compound 9, ) show IC₅₀ values <50 nM .
- Hypolipidemic : LM-1554 () reduces LDL cholesterol in rodent models via HMG-CoA reductase modulation .
Advanced: How can computational methods guide SAR optimization?
Answer:
- Molecular docking : Predicts binding poses in DHFR (PDB: 1RA2). Key interactions include hydrogen bonds with Asp27 and π-π stacking with Phe31 .
- QSAR models : Hammett σ values of substituents correlate with log(1/IC₅₀). Electron-withdrawing groups (e.g., -Cl) enhance activity .
- MD simulations : Assess binding stability over 100 ns trajectories. Compounds with >90% stability in simulations advance to synthesis .
Basic: What storage conditions are recommended for this compound?
Answer:
- Store under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the chloromethyl group .
- Solutions in DMSO should be aliquoted and stored at -20°C (stable for 6 months) .
Advanced: How are structural analogs used to resolve contradictions in biological data?
Answer:
- Isosteric replacements : Replacing chlorine with methoxy groups alters logP and binding kinetics. For example, 4-methoxy analogs () show reduced DHFR affinity but improved solubility .
- Side-by-side assays : Compare activity in standardized C. albicans models to control for variations in inoculum size or media .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
